2-(2-Chloropropoxy)-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-chloropropanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction. The reaction mixture is then heated to promote the formation of the dioxaphospholane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can yield phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines (RNH2). These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed in aprotic solvents, such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted dioxaphospholanes, depending on the nucleophile used.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include phosphines and other reduced phosphorus species.
Scientific Research Applications
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropropoxy)naphthalene
- 2-Chloropropoxy benzene
- Silane, diphenyl(2-chloropropoxy)propoxy
Uniqueness
2-(2-Chloropropoxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
65789-81-3 |
---|---|
Molecular Formula |
C5H10ClO3P |
Molecular Weight |
184.56 g/mol |
IUPAC Name |
2-(2-chloropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H10ClO3P/c1-5(6)4-9-10-7-2-3-8-10/h5H,2-4H2,1H3 |
InChI Key |
NDJJQUYFBKTHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP1OCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.